Physicochemical Profiling and Analytical Characterization of Benzene, 1-chloro-4-(1-phenylethyl)-
Physicochemical Profiling and Analytical Characterization of Benzene, 1-chloro-4-(1-phenylethyl)-
An In-Depth Technical Guide for 1,1-Diarylalkane Scaffolds
As a Senior Application Scientist, I approach the characterization of complex organic scaffolds not merely as a checklist of properties, but as a holistic, self-validating system. Benzene, 1-chloro-4-(1-phenylethyl)- (CAS: 60617-89-2), commonly known as 1-chloro-4-(1-phenylethyl)benzene, represents a highly privileged 1,1-diarylalkane structural motif[1][2]. This chiral molecule serves as a critical precursor and intermediate in the synthesis of active pharmaceutical ingredients (APIs), including antihistamines like chlorphenoxamine and various aromatase inhibitors[3][4].
This whitepaper establishes a rigorous framework for the physicochemical profiling, synthesis, and analytical validation of this specific diarylalkane, ensuring that every experimental choice is grounded in fundamental chemical causality.
Physicochemical Properties & Molecular Descriptors
The physicochemical behavior of 1-chloro-4-(1-phenylethyl)benzene is dictated by the interplay between its rigid, bulky aromatic rings and the highly electronegative para-chloro substituent. The asymmetry at the chiral center (C1 of the ethyl linkage) disrupts crystal lattice packing, resulting in a relatively low melting point, while the heavy halogen atom drives up both density and boiling point[2].
Quantitative Data Summary
| Property | Value | Causality & Structural Implication |
| Chemical Name | 1-chloro-4-(1-phenylethyl)benzene | Defines the asymmetric 1,1-diarylalkane core structure[1]. |
| CAS Registry Number | 60617-89-2 | Unique identifier for the specific isomer[2]. |
| Molecular Formula | C₁₄H₁₃Cl | Indicates a high degree of unsaturation and aromaticity[1]. |
| Molecular Weight | 216.71 g/mol | Falls precisely within the optimal range for small-molecule drug precursors, ensuring favorable ligand efficiency[1]. |
| Melting Point | ~49 °C | The chiral methyl group creates steric hindrance that prevents tight pi-pi stacking, lowering the energy required to break the solid lattice[2]. |
| Boiling Point | 298.8 ± 9.0 °C (Predicted) | The massive electron cloud of the chlorine atom combined with two phenyl rings generates strong London dispersion forces, requiring high thermal energy for vaporization[2]. |
| Density | 1.094 ± 0.06 g/cm³ (Predicted) | The incorporation of the heavy chlorine atom increases the molecular mass-to-volume ratio above that of water[2]. |
Synthetic Pathways & Mechanistic Grounding
The synthesis of asymmetric 1,1-diarylalkanes like 1-chloro-4-(1-phenylethyl)benzene is traditionally achieved via Friedel-Crafts benzylation. Recent state-of-the-art methodologies utilize FeCl₃-based Deep Eutectic Solvents (DES) to mediate the reaction between 4-chlorostyrene and benzene[5].
The Causality of Catalyst Selection: Using an FeCl₃-based DES serves a dual purpose: it acts as both the reaction medium and the Lewis acid promoter. The iron center coordinates with the alkene of 4-chlorostyrene, facilitating protonation to form a highly stabilized benzylic carbocation. The electron-withdrawing nature of the para-chloro group slightly destabilizes this intermediate compared to an unsubstituted analog, making the precise tuning of the DES critical to prevent premature polymerization and drive the electrophilic aromatic substitution (EAS) with benzene[5].
Workflow for the synthesis and self-validating analytical characterization of 1,1-diarylalkanes.
Experimental Protocols: Analytical Characterization
To ensure absolute scientific integrity, the analytical characterization of 1-chloro-4-(1-phenylethyl)benzene must operate as a self-validating system . This means the data output from one method intrinsically cross-verifies the physical properties exploited in another.
Protocol A: GC-MS Profiling (Purity & Isotopic Validation)
Because the compound has a predicted boiling point of ~298.8 °C[2], the gas chromatography method must be carefully designed to prevent thermal degradation while ensuring complete elution.
Step-by-Step Methodology:
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Sample Preparation: Dissolve the synthesized compound in GC-grade hexane to a concentration of 1 mg/mL. Causality: Hexane is highly non-polar, perfectly solvating the lipophilic diarylalkane while remaining inert.
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Injection: Inject 1 µL in splitless mode at an inlet temperature of 280 °C.
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Temperature Program: Initialize the oven at 60 °C and hold for 3 minutes. Ramp at 10 °C/min to 250 °C, and hold for 30 minutes[3].
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Causality: The slow 10 °C/min ramp ensures baseline resolution of the target compound from unreacted styrene or homocoupled byproducts. The 250 °C hold is strictly required to bake out heavier oligomeric impurities without causing column bleed[3].
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Self-Validating Data Interpretation: The mass spectrum will yield a molecular ion[M]⁺ at m/z 216. Crucially, because of the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), you must observe a secondary peak at m/z 218 in an exact 3:1 ratio. If this 3:1 ratio is absent, the structural assignment of the chloro-substituent is invalid.
Protocol B: FT-IR Spectroscopy (ATR Method)
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Instrument Setup: Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) diamond unit[3].
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Data Acquisition: Place a few milligrams of the crystalline solid directly onto the diamond crystal. Perform 16 scans at a resolution of 2 cm⁻¹[3].
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Causality & Validation: Traditional KBr pellet pressing requires high pressure, which can induce polymorphic changes or localized melting in compounds with low melting points (MP ~49 °C[2]). The ATR method bypasses this, analyzing the compound in its native solid state. Look for the defining C-Cl stretching frequency around 1090–1030 cm⁻¹ and the out-of-plane C-H bending of the mono-substituted benzene ring at 770–730 cm⁻¹.
Protocol C: ¹H-NMR Spectroscopy (Structural Elucidation)
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Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of CDCl₃ containing 0.03% v/v TMS.
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Self-Validating Data Interpretation: The diagnostic signature of this molecule is the methine proton (-CH-) at the chiral center. Due to the anisotropic deshielding from both the unsubstituted phenyl ring and the para-chlorophenyl ring, this proton will resonate significantly downfield (typically 4.1–4.3 ppm). Because it is adjacent to a methyl group (-CH₃), it will appear as a distinct quartet integrating to 1H. The methyl group will correspondingly appear as a doublet integrating to 3H around 1.6 ppm. This exact multiplicity mathematically proves the formation of the 1,1-diarylalkane linkage.
Pharmacokinetic & Drug Development Implications
In the realm of drug discovery, the 1-chloro-4-(1-phenylethyl)benzene scaffold is highly prized. The combination of the bulky diaryl system and the lipophilic chlorine atom results in a high partition coefficient (LogP).
Causality in Pharmacology: This high lipophilicity allows derivatives of this scaffold (such as the antihistamine chlorphenoxamine) to easily cross the blood-brain barrier (BBB)[3]. Furthermore, the steric bulk of the chiral methyl group restricts the free rotation of the two phenyl rings. This conformational locking forces the molecule into a specific 3D geometry that perfectly occupies the hydrophobic binding pockets of H₁ histamine receptors, demonstrating how fundamental physicochemical properties directly dictate macroscopic pharmacological efficacy.
References
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ChemicalBook. 1-chloro-4-(1-phenylethyl)benzene | 60617-89-2.[1][2][6][7]. Available at:
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Journal of the American Chemical Society (ACS). Markovnikov-Selective Hydroboration of Aryl Alkenes Catalyzed by Quaternary Ammonium Salts.[3][4][8]. Available at:
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ResearchGate. Access to Substituted 1,1-Diarylalkanes by Friedel-Crafts Benzylations Mediated by FeCl3-based Deep Eutectic Solvents.[5]. Available at:
Sources
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